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Compound of Interest

Compound Name:
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carboxylate

Cat. No.: B1316200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-

methylthiazole-4-carboxylate derivatives, with a focus on their potential as therapeutic agents.

By presenting key experimental data, detailed methodologies, and visual representations of

molecular interactions and workflows, this document aims to facilitate further research and

development in this promising area of medicinal chemistry.

Comparative Analysis of Biological Activity
The biological activity of a series of 2-aminothiazole-4-carboxylate derivatives has been

evaluated against Mycobacterium tuberculosis H37Rv and the β-ketoacyl-ACP synthase

mtFabH. The following table summarizes the key findings, illustrating how modifications to the

core structure influence inhibitory activity.
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Compound
ID

R1 (at C2-
amine)

R2 (at C4) R3 (at C5)
mtFabH
IC50 (µM)[1]

M.
tuberculosi
s H37Rv
MIC (µg/mL)
[1]

6 -H -COOCH3 -CH3 >200 16

9 -H -COOH -CH3 >200 0.06

8 -H -COOCH3 -m-Cl-Ph >200 >100

11 -H -COOH -m-Cl-Ph >200 32

2 -H -COOCH3 -Benzyl >200 0.06

12 -H -COOH -Benzyl >200 >100

7 -H -COOCH3 -Ph >200 >100

10 -H -COOH -Ph >200 >100

13 -COCH2Br -COOCH3 -CH3 >200 >100

16 -COCH2Br -COOH -CH3 >200 >100

14 -COCH2Br -COOCH3 -Ph 3.22 ± 0.29 >100

17 -COCH2Br -COOH -Ph >200 >100

3 -COCH2Br -COOCH3 -m-Cl-Ph 2.43 ± 0.13 >100

19 -COCH2Br -COOH -m-Cl-Ph 718 ± 8.97 >100

15 -COCH2Br -COOCH3 -Benzyl 159.8 ± 3.0 >100

18 -COCH2Br -COOH -Benzyl >200 >100

Key Structure-Activity Relationship Insights
The data reveals distinct SAR trends for the 2-aminothiazole-4-carboxylate scaffold. Notably,

activity against the whole-cell M. tuberculosis H37Rv and the isolated mtFabH enzyme appear

to be driven by different structural features.
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2-Aminothiazole-4-carboxylate Scaffold

Substitutions Biological Activity

Core Structure

M. tuberculosis
(Whole Cell)

mtFabH Enzyme
(Target-based)

R1 @ C2-amine

 Bromoacetamido group is essential for mtFabH inhibition.

R2 @ C4  Carboxylic acid at C4 can improve whole-cell activity
 (e.g., Compound 9).

 Ester at C4 is generally favored for mtFabH inhibition.

R3 @ C5

 Small or benzyl groups at C5 enhance whole-cell activity.

 Aromatic groups (e.g., Ph, m-Cl-Ph) at C5
 are tolerated for mtFabH inhibition.

Click to download full resolution via product page

Caption: Key structure-activity relationships of 2-aminothiazole-4-carboxylate derivatives.

Experimental Protocols
Synthesis of 2-Aminothiazole-4-Carboxylate Derivatives
The synthesis of the target compounds was achieved through a multi-step process starting

from the appropriate aldehyde.[1]

Darzens Reaction: Methyl dichloroacetate is reacted with the desired aldehyde to form an α-

chloro glycidic ester and β-chloro α-oxoester mixture.

Thiazole Ring Formation: The mixture from the previous step is reacted with thiourea in

methanol to yield the methyl 2-aminothiazole-4-carboxylate derivatives.

Hydrolysis (for carboxylic acid derivatives): The methyl esters are hydrolyzed using 0.1 M

sodium hydroxide, followed by acidification with dilute hydrochloric acid to produce the
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corresponding carboxylic acids.

Bromoacetamidation (for C2-amine modification): The 2-amino group is reacted with 2-

bromoacetyl chloride in anhydrous tetrahydrofuran (THF) at 0°C in the presence of

triethylamine to yield the 2-(2-bromoacetamido) derivatives.

In Vitro mtFabH Inhibition Assay
The inhibitory activity against the mtFabH enzyme was determined using a radiometric assay.

[1]

Reaction Mixture Preparation: A typical assay mixture contains the purified mtFabH enzyme,

the test compound dissolved in DMSO, and the substrate malonyl-CoA in a suitable buffer.

Initiation of Reaction: The reaction is initiated by the addition of a radiolabeled acyl-CoA

(e.g., [1-¹⁴C]acetyl-CoA).

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a

specific period.

Termination and Extraction: The reaction is stopped, and the radiolabeled product is

extracted using an organic solvent.

Quantification: The amount of radioactivity in the organic phase, corresponding to the

product, is measured using a scintillation counter.

IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme

activity (IC50) is calculated from the dose-response curve.

Mycobacterium tuberculosis H37Rv Minimum Inhibitory
Concentration (MIC) Assay
The whole-cell activity of the compounds was assessed by determining the minimum inhibitory

concentration (MIC) against the H37Rv strain of M. tuberculosis.

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in a suitable

broth, such as Middlebrook 7H9, and the turbidity is adjusted to a McFarland standard.
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Compound Dilution: The test compounds are serially diluted in a 96-well microplate

containing the growth medium.

Inoculation: The prepared bacterial suspension is added to each well of the microplate.

Incubation: The plates are incubated at 37°C for a period of 7 to 14 days.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

results in no visible growth of the bacteria. This can be determined visually or by using a

growth indicator dye.

Experimental and Analytical Workflow
The overall workflow for the synthesis and evaluation of 2-methylthiazole-4-carboxylate

derivatives follows a logical progression from chemical synthesis to biological testing.
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Starting Materials
(Aldehydes, Methyl dichloroacetate, Thiourea)

Chemical Synthesis
(Darzens Reaction, Thiazole Formation)
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(Chromatography, NMR, MS)

Library of 2-Aminothiazole-4-carboxylate Derivatives
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M. tuberculosis H37Rv
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(IC50 and MIC Determination)

Structure-Activity Relationship
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Caption: Workflow for the synthesis and biological evaluation of 2-methylthiazole-4-

carboxylates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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